Cas no 1329778-68-8 (4-(3-aminobutyl)-2-chlorophenol)

4-(3-Aminobutyl)-2-chlorophenol is a chlorinated phenolic compound featuring an aminobutyl side chain, which enhances its reactivity and potential for further functionalization. The presence of both amine and phenol groups allows for versatile applications in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The chlorine substituent at the ortho position contributes to its stability and influences its electronic properties, making it useful in coupling reactions or as an intermediate in heterocyclic chemistry. This compound is valued for its balanced polarity, facilitating solubility in both aqueous and organic media, which broadens its utility in synthetic workflows. Proper handling is required due to its reactive functional groups.
4-(3-aminobutyl)-2-chlorophenol structure
1329778-68-8 structure
Product name:4-(3-aminobutyl)-2-chlorophenol
CAS No:1329778-68-8
MF:C10H14ClNO
Molecular Weight:199.677261829376
CID:6136238
PubChem ID:82184789

4-(3-aminobutyl)-2-chlorophenol 化学的及び物理的性質

名前と識別子

    • 4-(3-aminobutyl)-2-chlorophenol
    • 1329778-68-8
    • EN300-1982010
    • インチ: 1S/C10H14ClNO/c1-7(12)2-3-8-4-5-10(13)9(11)6-8/h4-7,13H,2-3,12H2,1H3
    • InChIKey: WSFHFJIGWWJLSI-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)CCC(C)N)O

計算された属性

  • 精确分子量: 199.0763918g/mol
  • 同位素质量: 199.0763918g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 154
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.2Ų
  • XLogP3: 2.3

4-(3-aminobutyl)-2-chlorophenol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1982010-0.5g
4-(3-aminobutyl)-2-chlorophenol
1329778-68-8
0.5g
$1111.0 2023-09-16
Enamine
EN300-1982010-5.0g
4-(3-aminobutyl)-2-chlorophenol
1329778-68-8
5g
$3355.0 2023-06-02
Enamine
EN300-1982010-0.25g
4-(3-aminobutyl)-2-chlorophenol
1329778-68-8
0.25g
$1065.0 2023-09-16
Enamine
EN300-1982010-0.1g
4-(3-aminobutyl)-2-chlorophenol
1329778-68-8
0.1g
$1019.0 2023-09-16
Enamine
EN300-1982010-2.5g
4-(3-aminobutyl)-2-chlorophenol
1329778-68-8
2.5g
$2268.0 2023-09-16
Enamine
EN300-1982010-0.05g
4-(3-aminobutyl)-2-chlorophenol
1329778-68-8
0.05g
$972.0 2023-09-16
Enamine
EN300-1982010-10.0g
4-(3-aminobutyl)-2-chlorophenol
1329778-68-8
10g
$4974.0 2023-06-02
Enamine
EN300-1982010-1.0g
4-(3-aminobutyl)-2-chlorophenol
1329778-68-8
1g
$1157.0 2023-06-02
Enamine
EN300-1982010-5g
4-(3-aminobutyl)-2-chlorophenol
1329778-68-8
5g
$3355.0 2023-09-16
Enamine
EN300-1982010-10g
4-(3-aminobutyl)-2-chlorophenol
1329778-68-8
10g
$4974.0 2023-09-16

4-(3-aminobutyl)-2-chlorophenol 関連文献

4-(3-aminobutyl)-2-chlorophenolに関する追加情報

4-(3-Aminobutyl)-2-chlorophenol: A Comprehensive Overview

4-(3-Aminobutyl)-2-chlorophenol, with the CAS number 1329778-68-8, is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. This compound, which belongs to the class of phenolic compounds, is characterized by its phenol ring substituted with a 2-chloro group and a 4-(3-aminobutyl) group. The presence of these substituents imparts distinctive chemical and physical properties to the molecule, making it a subject of interest for researchers and industry professionals alike.

The synthesis of 4-(3-Aminobutyl)-2-chlorophenol involves a series of well-defined chemical reactions, including nucleophilic substitution, aromatic substitution, and possibly some form of coupling reactions. Recent advancements in synthetic chemistry have enabled the development of more efficient and environmentally friendly methods for producing this compound. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction rates and improve yields, which is particularly relevant in the context of green chemistry.

One of the most promising applications of 4-(3-Aminobutyl)-2-chlorophenol lies in the field of pharmaceuticals. The compound has shown potential as a precursor for drug development, particularly in the design of bioactive molecules with specific therapeutic targets. For example, studies have demonstrated that derivatives of this compound exhibit anti-inflammatory and antioxidant properties, which could be harnessed for the treatment of chronic diseases such as arthritis and neurodegenerative disorders.

In addition to its pharmaceutical applications, 4-(3-Aminobutyl)-2-chlorophenol has also found utility in materials science. The compound's ability to form stable complexes with metal ions makes it a valuable component in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and sensing technologies, highlighting the versatility of this compound across different scientific disciplines.

Recent research has also focused on understanding the environmental impact of 4-(3-Aminobutyl)-2-chlorophenol. Studies have investigated its biodegradability and toxicity profiles, with particular emphasis on its potential effects on aquatic ecosystems. Findings from these studies suggest that while the compound exhibits moderate biodegradability under certain conditions, further research is needed to fully assess its environmental safety.

The structural features of 4-(3-Aminobutyl)-2-chlorophenol make it an ideal candidate for various chemical modifications. For instance, the amino group can be functionalized to introduce additional functionalities, such as hydrophilic or hydrophobic moieties, thereby expanding its range of applications. This flexibility in chemical modification underscores the importance of this compound as a building block in organic synthesis.

In conclusion, 4-(3-Aminobutyl)-2-chlorophenol, with its unique chemical structure and diverse applications, represents a significant advancement in modern chemistry. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.

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